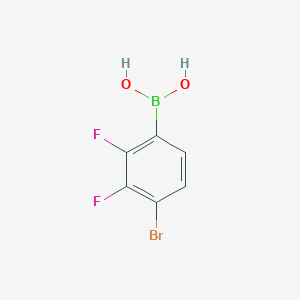

4-Bromo-2,3-difluorophenylboronic acid

Vue d'ensemble

Description

“4-Bromo-2,3-difluorophenylboronic acid” is a type of organoboron compound . It is used as a reagent in Suzuki-Miyaura coupling reactions .

Synthesis Analysis

The synthesis of “this compound” involves cross-coupling reactions . The product has an assay specification of 97.0 - 103.0% .

Molecular Structure Analysis

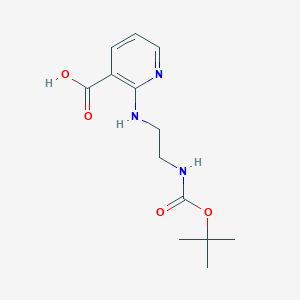

The molecular formula of “this compound” is C6H4BBrF2O2 . The molecule has a planar benzene ring with two fluorine atoms and a boronic acid group attached .

Chemical Reactions Analysis

“this compound” is used in Suzuki-Miyaura cross-coupling reactions . It reacts with aryl and heteroaryl halides to form fluorinated biaryl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, a boiling point of 312.6±52.0 °C at 760 mmHg, and a molar refractivity of 41.2±0.4 cm3 . It has two hydrogen bond acceptors and two hydrogen bond donors .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

4-Bromo-2,3-difluorophenylboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in Suzuki cross-coupling reactions, a prominent method in organic synthesis. Ding Yuqiang (2011) demonstrated the synthesis of 2-(2,4-Difluorophenyl)pyridine using a similar compound, 2,4-difluorophenylboronic, in the presence of a palladium catalyst system (Ding Yuqiang, 2011). Additionally, Sutherland and Gallagher (2003) explored the use of a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid, for the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a second Suzuki reaction (Sutherland & Gallagher, 2003).

Material Science and Polymer Chemistry

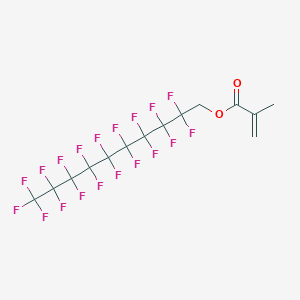

In the field of material science and polymer chemistry, this compound finds application in the development of novel materials. For example, Neilson et al. (2007) utilized a related compound, 4-trifluorovinyloxyphenylboronic acid pinacol ester, in the synthesis of chromophore-containing polymers with high molecular weights, demonstrating its utility in creating materials with specific optical properties (Neilson et al., 2007).

Organic Electronics and Sensory Properties

The compound also has applications in the development of organic electronics and sensors. For instance, Wu et al. (2017) synthesized β-iminoenolates and their difluoroboron complexes, which demonstrated significant gelation abilities and sensory properties towards acids, highlighting the role of halogen atoms in these properties (Wu et al., 2017).

Cross-Coupling Reactions

In addition to its role in Suzuki cross-coupling reactions, this compound and related compounds are also used in various other cross-coupling processes. Parry et al. (2002) synthesized functionalized pyridylboronic acids, including 2-Bromo-5-pyridylboronic acid, which underwent palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2,3-difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.

Result of Action

The action of this compound results in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can maintain its stability and efficacy under a wide range of environmental conditions.

Safety and Hazards

“4-Bromo-2,3-difluorophenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Bromo-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds . The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the active sites of the enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and organ toxicity . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination from the body. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .

Propriétés

IUPAC Name |

(4-bromo-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTKSWXGYLUSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378344 | |

| Record name | 4-Bromo-2,3-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-99-5 | |

| Record name | [4-Bromo-2,3-difluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)